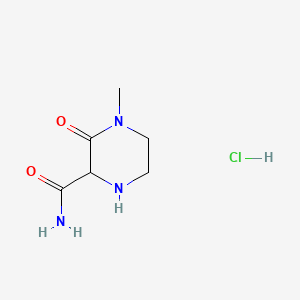
4-Methyl-3-oxopiperazine-2-carboxamidehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-3-oxopiperazine-2-carboxamide hydrochloride is a synthetic organic compound known for its unique physical and chemical properties. It belongs to the group of cyclic piperazine derivatives and is also recognized as a benzamide derivative. This compound has been utilized in various scientific experiments and research applications due to its versatile nature.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-oxopiperazine-2-carboxamide hydrochloride typically involves the reaction of piperazine derivatives with appropriate reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but generally, the process includes:
Starting Materials: Piperazine derivatives and methylating agents.
Reaction Conditions: The reaction is usually carried out in a solvent such as methanol or ethanol, under reflux conditions.
Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 4-methyl-3-oxopiperazine-2-carboxamide hydrochloride involves large-scale synthesis using automated reactors and continuous flow processes. The reaction parameters are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
4-methyl-3-oxopiperazine-2-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
4-methyl-3-oxopiperazine-2-carboxamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 4-methyl-3-oxopiperazine-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
4-methyl-3-oxopiperazine-2-carboxamide hydrochloride can be compared with other similar compounds, such as:
4-methyl-3-oxopiperazine-2-carboxamide: Lacks the hydrochloride group, which may affect its solubility and reactivity.
3-oxopiperazine-2-carboxamide: Differs in the presence of the methyl group, which can influence its chemical properties and biological activity.
4-methylpiperazine-2-carboxamide:
The uniqueness of 4-methyl-3-oxopiperazine-2-carboxamide hydrochloride lies in its specific combination of functional groups, which confer distinct physical, chemical, and biological properties.
Eigenschaften
Molekularformel |
C6H12ClN3O2 |
|---|---|
Molekulargewicht |
193.63 g/mol |
IUPAC-Name |
4-methyl-3-oxopiperazine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C6H11N3O2.ClH/c1-9-3-2-8-4(5(7)10)6(9)11;/h4,8H,2-3H2,1H3,(H2,7,10);1H |
InChI-Schlüssel |
DHEKAQPGYHHONL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCNC(C1=O)C(=O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylicaciddihydrochloride](/img/structure/B13583875.png)
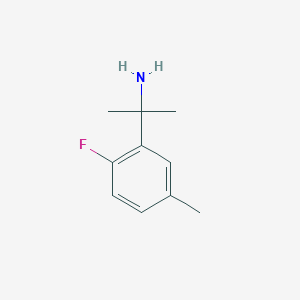

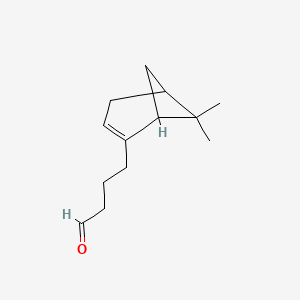
![3-{4-[(methanesulfonylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)-3H-diazirine](/img/structure/B13583896.png)
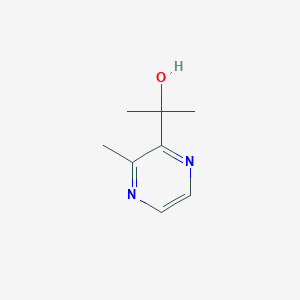
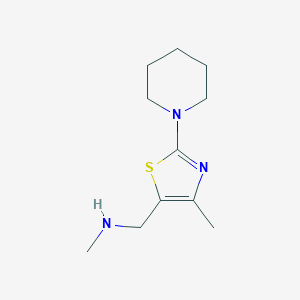
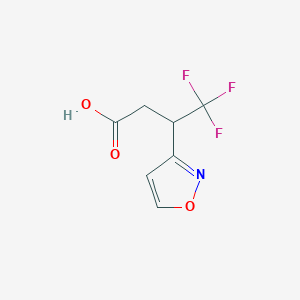
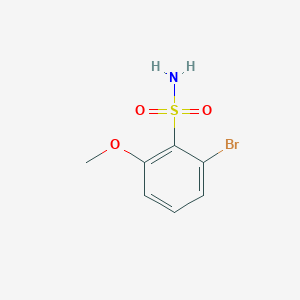
![2-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13583924.png)
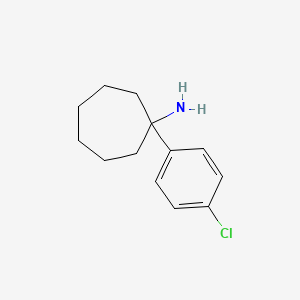
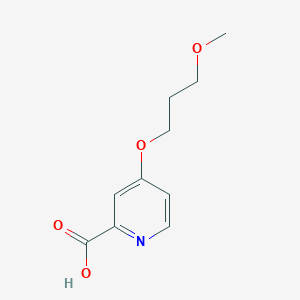
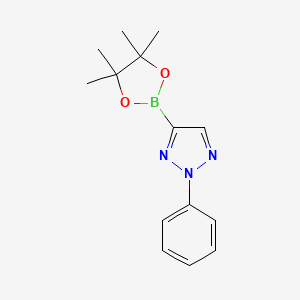
![3-[N-phenyl-1-(5-phenyl-1,2-oxazol-3-yl)formamido]propanoicacid](/img/structure/B13583940.png)
